CDDO-2P-Im
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole involves multiple steps, starting from oleanolic acid. The key steps include:
Oxidation: of oleanolic acid to form 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid.
Cyclization: with pyridine-2-yl-imidazole under specific conditions to yield the final product.
Industrial Production Methods: While detailed industrial production methods are proprietary, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Purification: steps such as recrystallization or chromatography.
Quality control: measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: 1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The imidazole ring allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: such as hydrogen peroxide or potassium permanganate.
Reducing agents: like sodium borohydride.
Nucleophiles: for substitution reactions, including amines and thiols.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with unique biological activities .
Scientific Research Applications
1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid chemistry and synthesis.
Biology: Investigated for its role in modulating cellular pathways, particularly the NRF2 pathway.
Medicine: Explored for its potential therapeutic effects in diseases such as cancer, Alzheimer’s disease, and inflammatory conditions.
Mechanism of Action
The primary mechanism of action of 1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole involves the activation of the NRF2 pathway. This compound binds to Kelch-like ECH-associated protein 1 (KEAP1), leading to the release and activation of NRF2. Activated NRF2 translocates to the nucleus, where it induces the expression of detoxification and antioxidant genes, thereby enhancing cellular defense mechanisms .
Comparison with Similar Compounds
1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-imidazole (CDDO-Im): Another synthetic oleanane triterpenoid with similar NRF2-inducing activity.
1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-methyl ester (CDDO-Me): Known for its anti-inflammatory and anticancer properties.
SZC017: An oleanolic acid derivative with anticancer effects.
Uniqueness: 1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole stands out due to its enhanced activity and improved pharmacokinetics compared to its predecessors. Its ability to induce the NRF2 pathway more effectively makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-2-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N4O3/c1-34(2)13-15-39(33(46)43-22-27(42-23-43)26-10-8-9-17-41-26)16-14-38(7)31(25(39)20-34)28(44)18-30-36(5)19-24(21-40)32(45)35(3,4)29(36)11-12-37(30,38)6/h8-10,17-19,22-23,25,29,31H,11-16,20H2,1-7H3/t25-,29-,31-,36-,37+,38+,39-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUDOCUNEVFUGK-DIJMLVISSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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